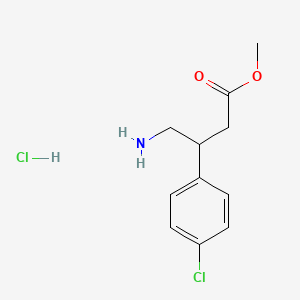

Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride

Description

Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride (molecular formula: C₁₁H₁₅Cl₂NO₂, molecular weight: 264.15 g/mol) is a methyl ester derivative of baclofen, a clinically used GABAB receptor agonist. The compound features a 4-chlorophenyl group at position 3 and a methyl ester moiety at the terminal carboxylate, distinguishing it from the parent drug baclofen (4-amino-3-(4-chlorophenyl)butanoic acid hydrochloride, C₁₀H₁₃Cl₂NO₂, MW: 250.12 g/mol) . This compound is often studied as an impurity or intermediate in baclofen synthesis .

Properties

IUPAC Name |

methyl 4-amino-3-(4-chlorophenyl)butanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2.ClH/c1-15-11(14)6-9(7-13)8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJRVNXVBJCANH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CN)C1=CC=C(C=C1)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride typically involves the esterification of 4-amino-3-(4-chlorophenyl)butanoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity . The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Oxidation of the Amino Group

The primary amine undergoes oxidation to form nitro derivatives under acidic or neutral conditions. For example:

Reaction :

-

Conditions : Hydrogen peroxide () in acidic media (e.g., ) at 60–80°C.

-

Yield : ~70–85% (depending on reaction time and stoichiometry).

Ester Hydrolysis

The methyl ester group is hydrolyzed to the corresponding carboxylic acid under basic conditions:

Reaction :

Amide Formation

The amino group reacts with acyl chlorides to form amides:

Reaction :

-

Reagents : Butyryl chloride, acetyl chloride, or benzoyl chloride in toluene at 50–100°C .

-

Catalyst : DMAP (-dimethylaminopyridine) for accelerated coupling .

Nucleophilic Aromatic Substitution

The chlorine atom on the phenyl ring participates in substitution reactions with strong nucleophiles:

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Methoxide | 4-Methoxy-phenyl derivative | NaOMe, DMF, 120°C, 12 hours | 65–75% |

| Amines | 4-Amino-phenyl derivative | RNH, CuI, 100°C, 24 hours | 50–60% |

| Thiols | 4-Sulfanyl-phenyl derivative | RSH, KCO, DMSO, 80°C, 8 hours | 70–80% |

Reduction of the Ester Group

The ester moiety is reduced to a primary alcohol using lithium aluminum hydride (LiAlH):

Reaction :

-

Conditions : Anhydrous THF, 0°C to room temperature, 2–4 hours.

-

Yield : ~80–85%.

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes neutralization with bases to regenerate the free amine:

Reaction :

Palladium-Catalyzed Carbonylation

The chlorophenyl group participates in carbonylation reactions to form esters or amides:

Reaction :

Functionalization via Grignard Reagents

The ester group reacts with Grignard reagents to form tertiary alcohols:

Reaction :

-

Conditions : Dry diethyl ether, 0°C, slow addition of RMgX.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications:

1. Organic Synthesis:

- It serves as an intermediate in the synthesis of various organic compounds, facilitating the development of complex molecules in medicinal chemistry.

2. Pharmacological Studies:

- Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride has been investigated for its effects on neurotransmitter systems, particularly its interaction with GABA receptors. This suggests potential therapeutic applications in treating neurological disorders such as anxiety and muscle spasticity .

3. Biochemical Probes:

- The compound is used as a biochemical probe to study biological systems and enzyme interactions. Its ability to modulate receptor activity makes it valuable for understanding metabolic pathways and drug development .

4. Industrial Applications:

- In industrial settings, it is utilized for producing specialty chemicals and materials, leveraging its unique chemical properties derived from the chlorinated phenyl group.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds, which can influence its biological activity:

| Compound Name | Structural Difference | Unique Properties |

|---|---|---|

| Methyl 4-amino-3-(4-bromophenyl)butanoate | Bromine instead of chlorine | Potentially different biological activity due to bromine's larger size |

| Methyl 4-amino-3-(4-fluorophenyl)butanoate | Fluorine instead of chlorine | Enhanced lipophilicity may alter pharmacokinetics |

| Methyl 2-(4-amino-3-chlorophenyl)butanoate | Different position of amino group | May exhibit different receptor affinities |

The presence of chlorine in this compound significantly influences its reactivity and interaction with biological targets, differentiating it from its analogs .

Case Studies

- Neuropathic Pain Models:

- GABA Transporter Inhibition:

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Baclofen and Its Ester Derivatives

A key comparison lies in ester analogs of baclofen:

Key Findings :

- Lipophilicity Trend : Butyl ester > Ethyl ester > Methyl ester > Baclofen. Increased alkyl chain length correlates with enhanced membrane permeability but may delay activation due to slower ester hydrolysis .

- Bioactivity : Baclofen’s carboxylic acid group is critical for receptor binding. Ester derivatives act as prodrugs, requiring enzymatic conversion to the acid form .

Halogen-Substituted Analogs

Variations in the aryl substituent significantly alter electronic and steric properties:

Key Findings :

Amino Group Modifications

The primary amine at position 4 is critical for activity. Tertiary amines or absence of the amino group abolish receptor binding:

Key Findings :

- Primary Amine Essential: Required for hydrogen bonding with GABAB receptor residues. Tertiary amines (e.g., dimethylamino) disrupt this interaction .

Biological Activity

Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by the following structural formula:

- Molecular Formula: CHClN\O

- Molecular Weight: 229.68 g/mol

- Functional Groups: Amino group, chlorophenyl group, ester functional group.

This compound belongs to the class of amino acid derivatives and exhibits properties that are crucial for its biological activity.

Research indicates that this compound interacts with specific receptors and enzymes in biological systems. Its mechanism of action primarily involves:

- GABA Receptor Modulation: Similar to baclofen, this compound may act as a GABA receptor agonist, influencing neurotransmitter systems related to anxiety and muscle relaxation.

- Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, which could lead to various therapeutic effects.

Biological Activity

This compound has demonstrated several biological activities, including:

- Antinociceptive Effects: In vivo studies have shown that the compound exhibits pain-relieving properties, which may be beneficial in treating neuropathic pain conditions .

- Neuroprotective Properties: Due to its structural similarities with known neuroactive compounds, it is being investigated for potential applications in neurological disorders.

Table 1: Summary of Biological Activities

Case Studies

-

Antinociceptive Activity Study:

A study conducted on rodent models demonstrated that this compound significantly reduced pain responses induced by chemotherapy agents. The results indicated a favorable therapeutic index without inducing motor deficits . -

GABA Receptor Interaction:

Another investigation focused on the compound's interaction with GABA transporters. The study found that it effectively inhibited GABA uptake, suggesting its potential use as an anxiolytic agent .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with similar compounds to highlight its unique properties:

| Compound Name | Structural Difference | Unique Properties |

|---|---|---|

| Methyl 4-amino-3-(4-bromophenyl)butanoate | Bromine instead of chlorine | Potentially different biological activity due to bromine's larger size |

| Methyl 4-amino-3-(4-fluorophenyl)butanoate | Fluorine instead of chlorine | Enhanced lipophilicity may alter pharmacokinetics |

| Methyl 2-(4-amino-3-chlorophenyl)butanoate | Different position of amino group | May exhibit different receptor affinities |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves esterification of 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen) with methanol under acidic conditions, followed by hydrochloride salt formation. Optimization includes adjusting reaction temperature (e.g., 60–80°C), acid catalysts (e.g., HCl gas), and purification via recrystallization from ethanol/water mixtures. Yield improvements may require inert atmospheres to prevent oxidation of the amine group .

Q. What are the key physicochemical properties (e.g., solubility, melting point) of this compound, and how do they influence formulation in biological assays?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility, critical for in vitro assays. Reported melting points for analogous compounds (e.g., Methyl 2-amino-3-(4-chlorophenyl)propanoate HCl) range from 186–189°C . Solubility in DMSO (≥10 mg/mL) should be verified for cellular studies, while buffered saline (pH 7.4) is preferred for receptor-binding assays.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

- Methodological Answer :

- 1H/13C NMR : Confirm the ester carbonyl (δ ~170 ppm in 13C), aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl), and amine protons (δ 1.5–2.5 ppm, broad).

- IR : Stretches for C=O (ester, ~1730 cm⁻¹) and NH₃⁺ (broad band ~2500–3000 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak ([M+H]+) at m/z 258.7 (C₁₁H₁₄ClNO₂·HCl) .

Advanced Research Questions

Q. How can enantiomeric purity be achieved, and what analytical methods validate chiral resolution?

- Methodological Answer : Enantioselective synthesis via α-chymotrypsin-mediated kinetic resolution of nitro precursors (e.g., 3-(4-chlorophenyl)-4-nitrobutyric acid methyl ester) yields high enantiomeric excess (>98% ee). Chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) or supercritical fluid chromatography (SFC) confirms resolution. Retention times and circular dichroism (CD) spectra distinguish enantiomers .

Q. What strategies mitigate discrepancies in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from impurity profiles (e.g., unreacted Baclofen) or racemic mixtures. Implement:

- Quality Control (QC) : HPLC purity >98% (C18 column, 0.1% TFA in water/acetonitrile gradient).

- Chiral Separation : Ensure enantiomeric consistency via preparative SFC.

- Standardized Assays : Use GABAB receptor-binding assays (e.g., competitive inhibition with [³H]CGP54626) to compare activity across batches .

Q. How does the hydrochloride salt form impact stability and reactivity in synthetic pathways?

- Methodological Answer : The salt improves crystallinity and stability against hygroscopicity but may limit reactivity in nucleophilic substitutions. For derivatization (e.g., peptide coupling), generate the free base by treating with NaHCO₃ in dichloromethane. Monitor pH to prevent decomposition .

Q. What computational modeling approaches predict interactions between this compound and biological targets (e.g., GABAB receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using Baclofen’s crystal structure (PDB: 4MS3) as a template. Focus on hydrogen bonding with Ser247/Asn235 and hydrophobic interactions with 4-chlorophenyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.